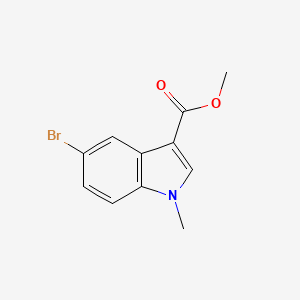
methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C11H10BrNO2 . It has a molecular weight of 268.11 .
Molecular Structure Analysis
The InChI code for “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is1S/C11H10BrNO2/c1-13-6-9 (11 (14)15-2)8-5-7 (12)3-4-10 (8)13/h3-6H,1-2H3 . The compound has a planar structure, as suggested by its presence on a mirror plane in the space group . Physical And Chemical Properties Analysis
“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” has a molecular weight of 254.08 g/mol . It has a topological polar surface area of 42.1 Ų and a complexity of 234 . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, are used in the synthesis of various alkaloids. These compounds play a significant role in cell biology and have attracted increasing attention in recent years for their biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells. Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives have shown promising results in the treatment of various microbial infections. Their antimicrobial properties make them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body. Their wide range of biological activities makes them versatile in the field of medicine .
Antiviral Applications
Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, have shown potential as antiviral agents. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and hepatitis C virus (HCV) .
Anti-inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents. Their unique chemical structure allows them to interact with various biological pathways to reduce inflammation .
Antidiabetic Applications
Indole derivatives have been studied for their potential antidiabetic effects. Their ability to interact with various biological systems could make them effective in the treatment of diabetes .
Antimalarial Applications
Indole derivatives have shown potential in the treatment of malaria. Their unique properties allow them to interact with the malaria parasite in ways that can inhibit its growth and reproduction .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVKYLKCUGBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-indole-3-carboxylate | |
CAS RN |
946427-09-4 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-bromo-1-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-benzylideneamino]acetamide](/img/structure/B3059063.png)
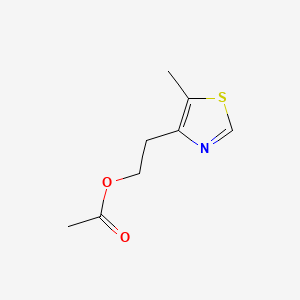
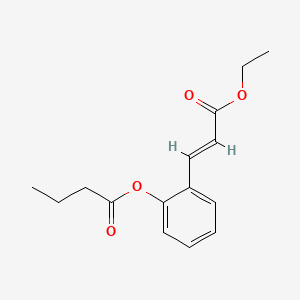
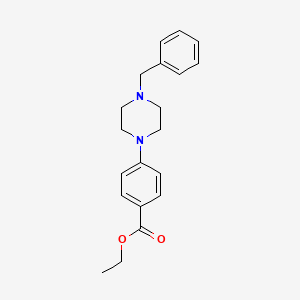
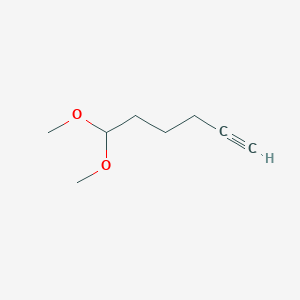
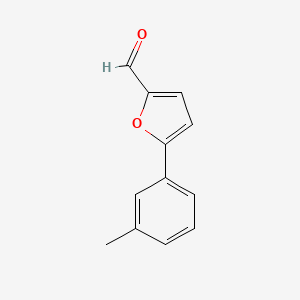
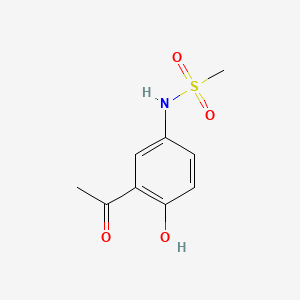
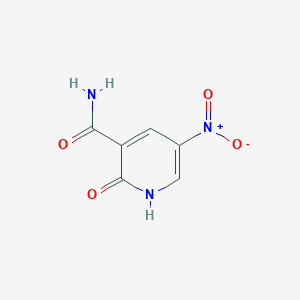

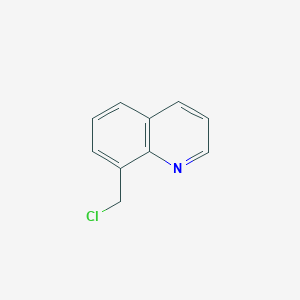

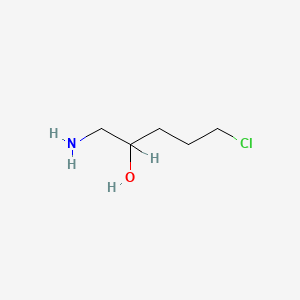
![N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3059083.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)